Acetylethylcholine
CAS No.: 40792-85-6
Cat. No.: VC17012288
Molecular Formula: C9H20NO2+
Molecular Weight: 174.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 40792-85-6 |
|---|---|
| Molecular Formula | C9H20NO2+ |
| Molecular Weight | 174.26 g/mol |
| IUPAC Name | ethyl-dimethyl-[2-(2-oxopropoxy)ethyl]azanium |
| Standard InChI | InChI=1S/C9H20NO2/c1-5-10(3,4)6-7-12-8-9(2)11/h5-8H2,1-4H3/q+1 |
| Standard InChI Key | GRERGIQWGRVUIA-UHFFFAOYSA-N |
| Canonical SMILES | CC[N+](C)(C)CCOCC(=O)C |
Introduction
Chemical and Structural Properties of Acetylethylcholine Mustard
Molecular Characteristics
AEM’s structure integrates a choline backbone modified with acetyl and mustard groups, enabling its conversion into ECMA under physiological conditions. The mustard moiety () facilitates alkylation reactions, while the acetylated choline component mimics endogenous ACh, allowing targeted interactions with cholinergic proteins.
Table 1: Physicochemical Properties of Acetylethylcholine Mustard
| Property | Value |
|---|---|
| CAS Number | 98812-27-2 |
| Molecular Formula | |
| Molecular Weight | 193.67 g/mol |
| Purity | >98% (HPLC) |
| Primary Use | Biochemical research |
Synthesis and Stability
AEM is synthesized via nucleophilic substitution between choline derivatives and bis(2-chloroethyl)amine. The compound exhibits stability in anhydrous conditions but hydrolyzes rapidly in aqueous media to form ECMA, a zwitterionic aziridinium species. This reactivity necessitates storage at under inert gas to prevent degradation.
Mechanisms of Action in Cholinergic Systems
Irreversible Muscarinic Receptor Agonism
AEM’s aziridinium derivative, AMMA, binds irreversibly to presynaptic muscarinic autoreceptors, as demonstrated by radioligand displacement assays using -quinuclidinyl benzilate (QNB) . Incubation of rat cortical synaptosomes with 50 μM AMMA reduced QNB binding capacity by 62% without altering receptor affinity (), confirming noncompetitive inhibition . This irreversible binding disrupts negative feedback mechanisms that regulate ACh release, providing insights into autoreceptor desensitization.
Table 2: Effects of AMMA on -QNB Binding and ACh Release
| Parameter | AMMA (50 μM) | Oxotremorine (50 μM) |
|---|---|---|
| -QNB Binding Reduction | 62% | 15% |
| Basal ACh Release Inhibition | 85% | 40% |
| K-Induced ACh Release Inhibition | 78% | 35% |
Modulation of Neurotransmitter Release
AMMA suppresses both basal and potassium-evoked ACh release in rat synaptosomes. At 250 μM, AMMA inhibited 30 mM K-induced release by 78%, an effect blocked by 2 μM atropine, confirming muscarinic receptor mediation . Prolonged inhibition (>30 min post-washout) contrasts with the transient effects of oxotremorine, highlighting AMMA’s irreversible mechanism .
Neurotoxicological Profiles and Cholinergic Selectivity
Retinal Cholinergic Toxicity
In chicken retinas, ECMA derived from AEM depleted choline acetyltransferase (ChAT) activity by 90% and reduced acetylcholinesterase (AChE) by 45%, indicating preferential toxicity toward cholinergic neurons. This specificity underscores its utility in modeling degenerative cholinopathies like Alzheimer’s disease.
Synaptic Vesicle Dynamics
AEM disrupts vesicular ACh transport by alkylating the vesicular acetylcholine transporter (VAChT). Co-treatment with 10 μM ()-vesamicol, a VAChT inhibitor, exacerbates ACh depletion, suggesting synergistic targeting of presynaptic storage mechanisms .
Applications in Neurological Research
Autoreceptor Desensitization Models
AEM-induced irreversible receptor occupancy enables studies on muscarinic receptor turnover and resensitization. For example, recovery of QNB binding sites post-AMMA exposure requires >48 hours, correlating with de novo receptor synthesis .
High-Throughput Cholinergic Assays
Novel in vitro platforms, such as LA-N-2 cell models, utilize AEM derivatives to quantify intracellular ACh levels. These systems detect ChAT activation (e.g., by luteolin) and AChE inhibition (e.g., physostigmine) with picomolar sensitivity .
Table 3: Comparative Effects of Cholinergic Modulators in LA-N-2 Cells
| Compound | Mechanism | Intracellular ACh Increase |
|---|---|---|
| Physostigmine (1 μM) | AChE Inhibition | 220% |
| Luteolin (10 μM) | ChAT Activation | 180% |
| AMMA (50 μM) | VAChT Inhibition | -65% |
Pharmacological and Therapeutic Implications
Insights into Cholinergic Therapeutics
Findings from AEM studies inform the development of anticholinesterases (e.g., donepezil) and ChAT enhancers. For instance, nobiletin’s ChAT-activating effects, identified using AEM-based assays, are now explored for cognitive enhancement .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume